molecular formula C9H11BrN2OS B2784319 (5-Bromo-2-thienyl)(piperazino)methanone CAS No. 395648-06-3

(5-Bromo-2-thienyl)(piperazino)methanone

Cat. No.: B2784319
CAS No.: 395648-06-3
M. Wt: 275.16
InChI Key: PWWQPDAPTAWRQX-UHFFFAOYSA-N
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Description

(5-Bromo-2-thienyl)(piperazino)methanone is a chemical compound with the molecular formula C9H11BrN2OS and a molecular weight of 275.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a thienyl ring, which is further connected to a piperazine moiety through a methanone group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-thienyl)(piperazino)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-thienyl)(piperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-thienyl)(piperazino)methanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-thienyl)(piperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienyl ring play crucial roles in binding to these targets, while the piperazine moiety enhances the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-thienyl)(piperazino)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Fluoro-2-thienyl)(piperazino)methanone: Contains a fluorine atom instead of bromine.

    (5-Iodo-2-thienyl)(piperazino)methanone: Features an iodine atom in place of bromine.

Uniqueness

(5-Bromo-2-thienyl)(piperazino)methanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological applications where bromine’s reactivity and size are advantageous .

Properties

IUPAC Name

(5-bromothiophen-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWQPDAPTAWRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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